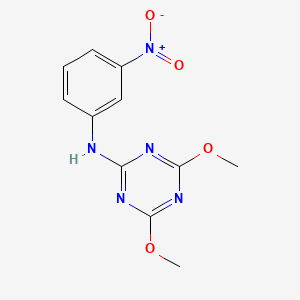
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine (DMNT) is a chemical compound that belongs to the class of triazine derivatives. It has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anticancer, antiviral, and antimicrobial properties. In agriculture, this compound has been studied for its potential use as a herbicide and insecticide. In materials science, this compound has been studied for its potential use in the synthesis of new materials such as polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In viruses, this compound has been shown to inhibit viral replication. In bacteria, this compound has been shown to inhibit bacterial growth and biofilm formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine has several advantages for lab experiments such as its high purity, stability, and ease of synthesis. However, this compound also has some limitations such as its low solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of 4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine. One direction is to investigate the potential use of this compound as a therapeutic agent for various diseases such as cancer, viral infections, and bacterial infections. Another direction is to investigate the potential use of this compound as a herbicide and insecticide in agriculture. Additionally, the synthesis of new materials using this compound as a building block is an area of interest for materials scientists.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.
Métodos De Síntesis
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine can be synthesized using various methods such as the reaction of 3-nitroaniline with dimethylformamide dimethyl acetal followed by the reaction with cyanuric chloride. Another method involves the reaction of 3-nitroaniline with cyanuric chloride followed by the reaction with dimethylformamide dimethyl acetal. The yield of this compound can be improved by using a solvent-free microwave-assisted synthesis method.
Propiedades
IUPAC Name |
4,6-dimethoxy-N-(3-nitrophenyl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O4/c1-19-10-13-9(14-11(15-10)20-2)12-7-4-3-5-8(6-7)16(17)18/h3-6H,1-2H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQHPVGGNYOXSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-9-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5803569.png)


![4-benzyl-1-[(4-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5803605.png)

![3-amino-4-{[2-(diethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5803613.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5803617.png)
![N-(3-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5803619.png)

![4-isopropyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5803630.png)
![3-(4-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5803636.png)
![1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5803639.png)
![N-(4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B5803654.png)
![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)